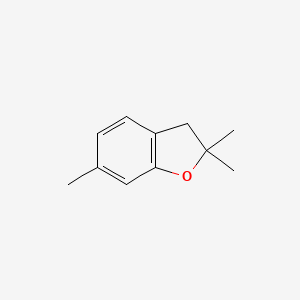![molecular formula C8H12ClNS B1653911 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride CAS No. 2044836-37-3](/img/structure/B1653911.png)
3-[(Thiophen-2-yl)methyl]azetidine hydrochloride
説明
3-[(Thiophen-2-yl)methyl]azetidine hydrochloride, also known as TMAT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TMAT has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
作用機序
The exact mechanism of action of 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride is not fully understood. However, it is believed that 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride exerts its biological effects by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has been found to enhance the activity of GABA receptors, which are known to have an inhibitory effect on the central nervous system. Additionally, 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has been found to inhibit the activity of glutamate receptors, which are known to have an excitatory effect on the central nervous system.
Biochemical and Physiological Effects:
3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has been found to reduce the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in the pathogenesis of pain and inflammation. Furthermore, 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has been found to increase the expression of BDNF, a neurotrophic factor that is involved in the growth and survival of neurons.
実験室実験の利点と制限
3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and yield. Additionally, 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has been found to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. However, there are also some limitations to using 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride in lab experiments. For example, the exact mechanism of action of 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has been found to exhibit some toxicity in certain animal models, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride. One area of research is the development of new drugs based on the structure of 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride and its effects on various biological systems. Furthermore, studies are needed to determine the safety and efficacy of 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride in humans, which could lead to the development of new treatments for various diseases. Finally, the potential use of 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride as a neuroprotective agent in the treatment of neurodegenerative diseases warrants further investigation.
科学的研究の応用
3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in various animal models. Additionally, 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has been shown to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, 3-[(Thiophen-2-yl)methyl]azetidine hydrochloride has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(thiophen-2-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-8(10-3-1)4-7-5-9-6-7;/h1-3,7,9H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQZOAPXORYPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Thiophen-2-yl)methyl]azetidine hydrochloride | |
CAS RN |
2044836-37-3 | |
| Record name | Azetidine, 3-(2-thienylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044836-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




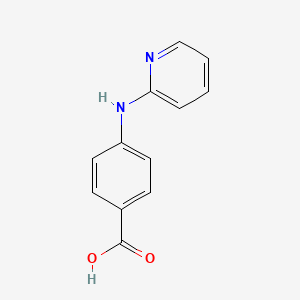
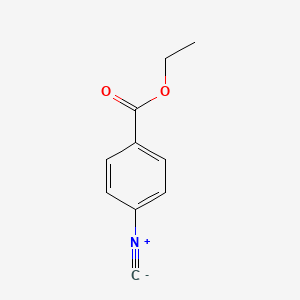
![tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate](/img/structure/B1653836.png)
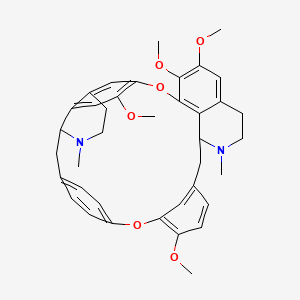
![3-[(2-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1653839.png)
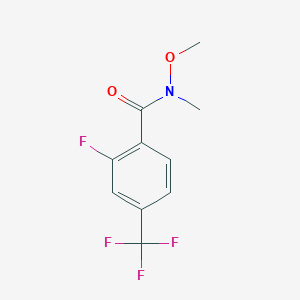


![{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine](/img/structure/B1653843.png)
![9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1653844.png)
